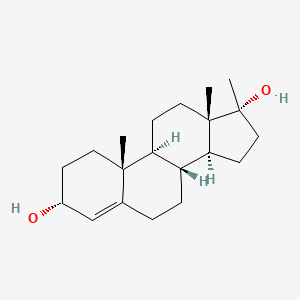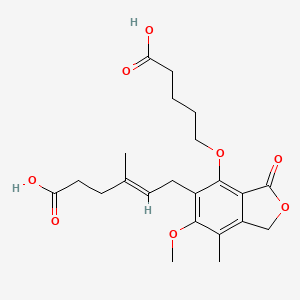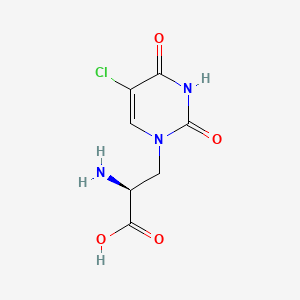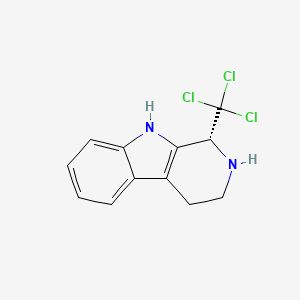
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol, also known as Methyl-1-AD, is a synthetic androgenic-anabolic steroid (AAS) that has been used in scientific research for its potential therapeutic applications. It was first synthesized in the 1960s and has since been studied for its effects on muscle growth, bone density, and overall physical performance.
Wissenschaftliche Forschungsanwendungen
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been studied for its potential therapeutic applications, particularly in the treatment of muscle wasting and osteoporosis. It has also been investigated for its effects on physical performance, such as strength and endurance. In addition, (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been used as a research tool to better understand the mechanisms of androgen action in the body.
Wirkmechanismus
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol acts as an androgen receptor agonist, meaning it binds to and activates the androgen receptor in the body. This leads to increased protein synthesis and muscle growth, as well as increased bone density. (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol also has anabolic effects, meaning it promotes the growth of tissues such as muscle and bone.
Biochemical and Physiological Effects:
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been shown to increase muscle mass and strength in animal studies. It has also been found to increase bone density and improve bone health. (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been shown to have anabolic effects on the body, leading to increased protein synthesis and tissue growth. However, it can also have negative effects on cholesterol levels and liver function, particularly at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is a useful tool for scientific research, particularly in the study of androgen action in the body. It has been used to investigate the effects of androgens on muscle growth, bone density, and physical performance. However, its use in lab experiments is limited by its potential negative effects on cholesterol levels and liver function, as well as its high cost and complex synthesis method.
Zukünftige Richtungen
Future research on (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol could focus on its potential therapeutic applications, particularly in the treatment of muscle wasting and osteoporosis. It could also investigate the effects of (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol on other tissues and systems in the body, such as the cardiovascular system and the immune system. Additionally, research could focus on developing new and improved synthesis methods for (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol to make it more accessible for scientific research.
Synthesemethoden
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is synthesized through a series of chemical reactions involving testosterone and other compounds. The process involves the use of various reagents and solvents, and the final product is purified through several steps to ensure its purity and potency. The synthesis method for (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is complex and requires specialized knowledge and equipment.
Eigenschaften
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15-,16+,17+,18+,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUOCVTVOYWNJC-LFGUEBOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857996 |
Source


|
| Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
CAS RN |
897950-19-5 |
Source


|
| Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







